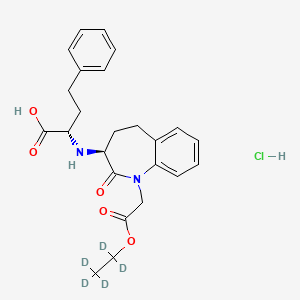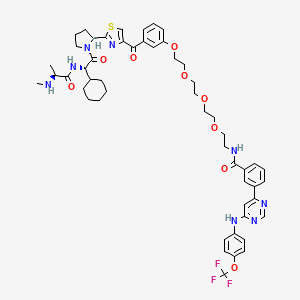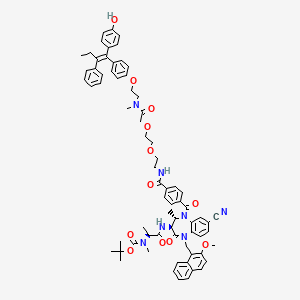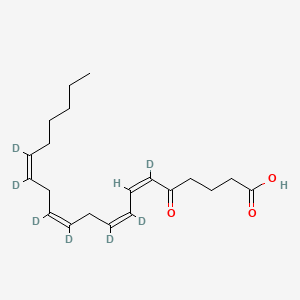
Estetrol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estetrol-d4 is a deuterated form of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. Estetrol is known for its selective estrogen receptor modulator properties, making it a subject of interest in various medical and scientific research fields. This compound, with deuterium atoms replacing hydrogen atoms, is used primarily in research to study the pharmacokinetics and metabolic pathways of estetrol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estetrol-d4 involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to ensure consistency and scalability, making this compound available for extensive research applications.
Chemical Reactions Analysis
Types of Reactions: Estetrol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
Scientific Research Applications
Estetrol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of estetrol.
Biology: Helps in understanding the biological effects and interactions of estetrol at the molecular level.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and contraception.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
Estetrol-d4 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. This selective binding results in tissue-specific estrogenic and anti-estrogenic effects. This compound acts as an agonist on the vagina, uterus, and endometrium, while exhibiting antagonistic effects on breast tissue. This unique mechanism of action makes this compound a valuable compound for studying estrogen receptor modulation and its therapeutic potential.
Comparison with Similar Compounds
Estrone: Another naturally occurring estrogen with different receptor binding affinities.
Estradiol: The most potent natural estrogen with a broader range of biological effects.
Estriol: A weaker estrogen compared to estradiol and estrone, with specific applications in pregnancy.
Uniqueness of Estetrol-d4: this compound is unique due to its selective estrogen receptor modulation properties and its deuterated form, which enhances its stability and allows for detailed pharmacokinetic studies. Unlike other estrogens, this compound has a lower impact on liver function and hemostasis, making it a safer option for therapeutic applications.
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2 |
InChI Key |
AJIPIJNNOJSSQC-IOFFDVNPSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)


![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)


